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molecular formula C12H15NO B8414141 3,7,7-Trimethyl-7,8-dihydroquinoline-5(6H)-one

3,7,7-Trimethyl-7,8-dihydroquinoline-5(6H)-one

Cat. No. B8414141
M. Wt: 189.25 g/mol
InChI Key: NFEXTMYHUODAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04092317

Procedure details

A mixture of 3-amino-2-methacrolein (8.5 g., 0.1 mol.) and dimedone (14 g., 0.1 mol.) was treated with triethylamine (5 ml.) and ammonium acetate (0.1 g.) and heated in an oil bath at 120° C with stirring for 20 hours. The cooled reaction mixture was diluted with 2N HCl (50 ml.) and extracted with ethyl acetate (2 × 50 ml.) and the extracts discarded. The aqueous solution was adjusted to pH 10.0 with sodium bicarbonate and extracted with ethyl acetate (3 × 50 ml.). The combined extracts were dried (MgSO4) and the solvent removed to give a residual oil which was distilled to give the title compound as a colorless oil (7.8 g., 40% b.p. 80°/0.2 mm Hg. (RT = 2 min. 2% OV17, T=150°).
[Compound]
Name
3-amino-2-methacrolein
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1(C)[CH2:9][C:7](=O)[CH2:6][C:4](=[O:5])[CH2:3]1.C([N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])C.[C:18]([O-])(=O)C.[NH4+]>Cl>[CH3:18][C:17]1[CH:16]=[N:13][C:14]2[CH2:15][C:2]([CH3:9])([CH3:1])[CH2:3][C:4](=[O:5])[C:6]=2[CH:7]=1 |f:2.3|

Inputs

Step One
Name
3-amino-2-methacrolein
Quantity
8.5 g
Type
reactant
Smiles
Name
Quantity
14 g
Type
reactant
Smiles
CC1(CC(=O)CC(=O)C1)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2 × 50 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3 × 50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to give a residual oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC=1C=NC=2CC(CC(C2C1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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